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Compound of Interest

Compound Name: Nnc 63-0532

Cat. No.: B1679360 Get Quote

An In-Depth Technical Guide to NNC 63-0532: A Potent Nociceptin/Orphanin FQ Receptor

Agonist

Introduction
NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ

(N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This

centrally active compound has emerged as a critical research tool for elucidating the

physiological and pathological roles of the N/OFQ system, which is implicated in a range of

processes including pain modulation, anxiety, and drug addiction.[1] Developed through the

chemical modification of the moderately potent but non-selective lead compound, spiroxatrine,

NNC 63-0532 exhibits significantly improved affinity and selectivity for the NOP receptor. This

technical guide provides a comprehensive overview of the discovery, pharmacological

properties, and experimental protocols related to NNC 63-0532.

Chemical Properties
Property Value

IUPAC Name

(8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-

triaza-spiro[4.5]dec-3-yl)-acetic acid methyl

ester

Molecular Formula C₂₇H₂₉N₃O₃

Molecular Weight 443.54 g/mol

CAS Number 250685-44-0
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Pharmacological Data
Receptor Binding Affinity
The binding affinity of NNC 63-0532 for the human NOP receptor and other selected receptors

was determined through radioligand displacement assays. The equilibrium dissociation

constant (Ki) values are summarized below.

Receptor Radioligand Ki (nM) Selectivity vs. NOP

NOP (ORL-1) [³H]-Nociceptin 7.3 ± 0.9 -

μ-opioid [³H]-DAMGO 140 ± 22 ~19-fold

κ-opioid [³H]-U69,593 405 ± 54 ~55-fold

Dopamine D₂ₛ [³H]-Spiperone 209 ± 32 ~29-fold

Dopamine D₃ [³H]-Spiperone 133 ± 14 ~18-fold

Dopamine D₄.₄ [³H]-Spiperone 107 ± 9 ~15-fold

Data sourced from

Thomsen & Hohlweg

(2000).

Functional Activity
The functional activity of NNC 63-0532 was assessed in cellular assays measuring the

modulation of second messenger systems and G-protein activation.
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Assay Receptor Cell Line
Measured
Effect

Potency
(EC₅₀/IC₅₀,
nM)

Efficacy (%
of max)

[³⁵S]-GTPγS

Binding
NOP (ORL-1) BHK Stimulation 305 ± 26 95 ± 4

cAMP

Accumulation
NOP (ORL-1) BHK Inhibition 109 ± 11 98 ± 3

[³⁵S]-GTPγS

Binding
μ-opioid CHO Stimulation >10,000 -

Cytosensor

Microphysiom

eter

Dopamine

D₂ₛ
CHO Antagonism 2830 -

Data sourced

from

Thomsen &

Hohlweg

(2000).

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of NNC 63-0532 for various receptors.

General Protocol:

Membrane Preparation: Membranes were prepared from baby hamster kidney (BHK) or

Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest (NOP,

μ-opioid, κ-opioid, D₂ₛ, D₃, or D₄.₄).

Incubation: Cell membranes were incubated with a specific radioligand (e.g., [³H]-Nociceptin

for NOP) and various concentrations of the test compound (NNC 63-0532).

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters.
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Quantification: The amount of bound radioactivity on the filters was quantified by liquid

scintillation counting.

Data Analysis: IC₅₀ values (concentration of compound that inhibits 50% of specific binding)

were determined by non-linear regression analysis. Ki values were calculated from the IC₅₀

values using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay
Objective: To assess the functional agonist activity of NNC 63-0532 at G-protein coupled

receptors.

Protocol:

Membrane Incubation: Membranes from cells expressing the receptor of interest were

incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]-GTPγS, and varying

concentrations of NNC 63-0532.

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]-GTPγS

on the Gα subunit.

Separation: The reaction was terminated, and bound [³⁵S]-GTPγS was separated from

unbound by filtration.

Quantification: The amount of membrane-bound [³⁵S]-GTPγS was measured using a

scintillation counter.

Data Analysis: EC₅₀ values (concentration of agonist that produces 50% of the maximal

response) and Emax (maximal efficacy) were determined by fitting the data to a sigmoidal

dose-response curve.

cAMP Accumulation Assay
Objective: To measure the functional effect of NNC 63-0532 on adenylyl cyclase activity.

Protocol:

Cell Culture: BHK cells expressing the human NOP receptor were cultured to confluency.
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Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP

degradation.

Stimulation: Cells were stimulated with forskolin (to activate adenylyl cyclase) in the

presence of varying concentrations of NNC 63-0532.

Lysis and Quantification: The reaction was stopped, cells were lysed, and the intracellular

cAMP concentration was determined using a competitive protein binding assay or an

immunoassay.

Data Analysis: IC₅₀ values (concentration of agonist that inhibits 50% of the forskolin-

stimulated cAMP accumulation) were calculated.
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Caption: NOP receptor signaling pathway activated by NNC 63-0532.
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Caption: Discovery workflow of NNC 63-0532 from its lead compound.

Conclusion
NNC 63-0532 is a well-characterized, potent, and selective non-peptide agonist of the NOP

receptor. Its development has provided the scientific community with an invaluable tool to

investigate the complex roles of the N/OFQ system. The detailed pharmacological data and
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experimental protocols presented in this guide offer a comprehensive resource for researchers

and drug development professionals working in the field of opioid research and related areas.

The brain-penetrating properties of NNC 63-0532 further enhance its utility for in vivo studies

aimed at understanding the central effects of NOP receptor activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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